molecular formula C6H8N2O3 B8255372 methyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate

methyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B8255372
M. Wt: 156.14 g/mol
InChI Key: XOZBSXNOOCXNJN-UHFFFAOYSA-N
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Description

Methyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a hydroxymethyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes efficiently.

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The pyrazole ring can participate in various substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles under basic or acidic conditions.

Major Products:

  • Oxidation of the hydroxymethyl group yields aldehydes or carboxylic acids.
  • Reduction of the ester group yields alcohols.
  • Substitution reactions yield various functionalized pyrazole derivatives.

Scientific Research Applications

Chemistry: Methyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving pyrazole derivatives.

Industry: In the materials science industry, this compound can be used to develop new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of methyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl and carboxylate groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pyrazole ring can participate in hydrogen bonding and other interactions, modulating the compound’s effects on cellular pathways.

Comparison with Similar Compounds

    5-(Hydroxymethyl)furfural: A compound with a similar hydroxymethyl group but a different ring structure.

    Methyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate: A halogenated analog with different reactivity and applications.

Uniqueness: Methyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate is unique due to the combination of its functional groups and the pyrazole ring, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it valuable for targeted applications in various scientific and industrial fields.

Properties

IUPAC Name

methyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-11-6(10)4-2-7-8-5(4)3-9/h2,9H,3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZBSXNOOCXNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NN=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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